An In-Depth Technical Guide to the Core Basic Properties of 7-Methyl-3-nitroimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Core Basic Properties of 7-Methyl-3-nitroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, including computed physicochemical properties, and provides expert analysis based on established principles and data from closely related analogues. The guide covers the synthesis, spectroscopic characterization, physicochemical properties (pKa, solubility, and stability), and known biological activities of the broader nitroimidazo[1,2-a]pyridine class. Detailed experimental protocols for characterization and property determination are also provided to empower researchers in their investigations of this and similar molecules.
Introduction and Significance
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutics. The introduction of a nitro group at the 3-position and a methyl group at the 7-position, as in 7-Methyl-3-nitroimidazo[1,2-a]pyridine, is anticipated to significantly modulate its physicochemical and biological characteristics. Nitroaromatic compounds, including nitroimidazoles, are known to act as prodrugs, often requiring bioreduction of the nitro group to exert their biological effects.[2] This mechanism is particularly relevant in the contexts of antimicrobial and anticancer activities.[3][4] Understanding the core basic properties of this molecule is therefore crucial for its potential development as a therapeutic agent.
Synthesis and Spectroscopic Characterization
Proposed Synthesis Pathway
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] For the target molecule, the synthesis would likely proceed in two steps: first, the cyclization to form the 7-methylimidazo[1,2-a]pyridine core, followed by nitration at the 3-position.
Experimental Protocol: Synthesis of 7-Methyl-3-nitroimidazo[1,2-a]pyridine (Proposed)
-
Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine.
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add a solution of an α-haloacetaldehyde (e.g., bromoacetaldehyde, 1.1 eq) and a base (e.g., sodium bicarbonate, 2.0 eq).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-methylimidazo[1,2-a]pyridine.
-
-
Step 2: Nitration of 7-Methylimidazo[1,2-a]pyridine.
-
Dissolve the 7-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time, again monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7-Methyl-3-nitroimidazo[1,2-a]pyridine.
-
Spectroscopic Characterization (Estimated)
While experimental spectra for 7-Methyl-3-nitroimidazo[1,2-a]pyridine are not available, the expected spectroscopic data can be estimated based on data from analogous compounds.[2][7][8]
1H NMR (Estimated, in CDCl3):
-
δ ~2.5 ppm (s, 3H): Methyl protons at the 7-position.
-
δ ~7.0-7.2 ppm (d, 1H): Proton at the 6-position.
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δ ~7.5-7.7 ppm (s, 1H): Proton at the 8-position.
-
δ ~8.0-8.2 ppm (d, 1H): Proton at the 5-position.
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δ ~8.5-8.7 ppm (s, 1H): Proton at the 2-position.
13C NMR (Estimated, in CDCl3):
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δ ~21 ppm: Methyl carbon at the 7-position.
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δ ~115-145 ppm: Aromatic carbons of the pyridine and imidazole rings. The carbon bearing the nitro group (C3) would be significantly deshielded.
IR Spectroscopy (Estimated):
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~3100-3000 cm-1: C-H stretching of the aromatic rings.
-
~1600-1450 cm-1: C=C and C=N stretching vibrations of the heterocyclic rings.
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~1550-1500 cm-1 and ~1350-1300 cm-1: Asymmetric and symmetric stretching of the nitro group (NO2).
Mass Spectrometry (Expected):
-
Molecular Ion (M+): m/z = 177.0538 (for C8H7N3O2).[9]
Physicochemical Properties
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile.
Computed Physicochemical Data
The following data for 7-Methyl-3-nitroimidazo[1,2-a]pyridine has been computed and is available on PubChem.[9]
| Property | Value | Source |
| Molecular Formula | C8H7N3O2 | PubChem[9] |
| Molecular Weight | 177.16 g/mol | PubChem[9] |
| XLogP3 | 2.3 | PubChem[9] |
| Hydrogen Bond Donor Count | 0 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |
| Rotatable Bond Count | 1 | PubChem[9] |
Basicity (pKa)
The basicity of the imidazo[1,2-a]pyridine ring system is a key parameter influencing its solubility and interaction with biological targets. The nitrogen atom at position 1 is the most basic center. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. The introduction of a methyl group at the 7-position is expected to have a minor electron-donating effect, slightly increasing the basicity. Conversely, the electron-withdrawing nitro group at the 3-position will significantly decrease the basicity of the molecule.
-
Predicted pKa: While an experimental value is unavailable, the predicted pKa for 7-methylimidazo[1,2-a]pyridine is approximately 7.44.[10] The addition of the nitro group would lower this value considerably.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Aqueous Solubility
The aqueous solubility of nitroimidazo[1,2-a]pyridine derivatives is often low, which can be a challenge for drug development.[11]
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Stability
The stability of the compound under various conditions is crucial for its shelf-life and in vivo performance. Nitroaromatic compounds can be susceptible to degradation under certain conditions.
Experimental Protocol: Chemical Stability Assessment
-
Solution Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the solutions.
-
Analysis: Analyze the concentration of the remaining parent compound in each aliquot by a stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate at each pH.
Biological Activities and Mechanism of Action
The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][12]
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][13][14] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[14]
Antimicrobial Activity
Nitroimidazole compounds are well-known for their activity against anaerobic bacteria and protozoa.[3][10] The mechanism of action involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species that damage DNA and other macromolecules.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
7-Methyl-3-nitroimidazo[1,2-a]pyridine is a molecule with significant potential in drug discovery, stemming from the well-established biological activities of the imidazo[1,2-a]pyridine scaffold and the unique properties imparted by the nitro group. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and evaluation. The provided protocols and estimated properties serve as a valuable resource for researchers initiating studies on this and related compounds, facilitating a more informed and efficient drug development process. Further experimental investigation is warranted to fully elucidate the basic properties and therapeutic potential of this promising molecule.
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